3-(3-Fluoro-4-methylphenyl)benzaldehyde
Overview
Description
“3-(3-Fluoro-4-methylphenyl)benzaldehyde” is a chemical compound with the molecular formula C14H11FO . It is also known as "[1,1’-Biphenyl]-4-carboxaldehyde, 2-fluoro-3’-methyl-" .
Molecular Structure Analysis
The molecular structure of “3-(3-Fluoro-4-methylphenyl)benzaldehyde” consists of a biphenyl group with a carboxaldehyde and a methyl group attached to it . The exact 3D structure may require further computational or experimental analysis.Physical And Chemical Properties Analysis
The predicted boiling point of “3-(3-Fluoro-4-methylphenyl)benzaldehyde” is 323.2±30.0 °C and its predicted density is 1.146±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Substituent Effect Analysis A series of compounds derived from (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one were synthesized, including those related to 3-(3-Fluoro-4-methylphenyl)benzaldehyde. The synthesis involved condensation reactions and the effects of substituents on these compounds were analyzed statistically, revealing insights into the impact of different substituents on chemical properties (Balaji et al., 2015).
Chemical Reactions and Directing Groups Research highlights the role of benzaldehydes in ortho C-H methylation and fluorination reactions. The study emphasizes the use of orthanilic acids as transient directing groups, facilitating specific chemical transformations and illustrating the diverse reactivity of compounds like 3-(3-Fluoro-4-methylphenyl)benzaldehyde (Chen & Sorensen, 2018).
Fluorescence and Photophysical Characteristics
Aggregation-Induced Emission The compound 4-[bis(4-methylphenyl)amino]benzaldehyde, closely related to 3-(3-Fluoro-4-methylphenyl)benzaldehyde, demonstrated a fluorescence color change induced by morphological changes in its particles. This study showcases the compound's potential in fluorescence applications and provides a framework for understanding the photophysical behavior of similar compounds (Kurita et al., 2013).
Influence on Charge Transfer The fluorophore (2Z)-3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile (DPM) was synthesized and analyzed for its absorption and emission characteristics. This research provides insights into how the chemical structure, similar to 3-(3-Fluoro-4-methylphenyl)benzaldehyde, influences intramolecular charge transfer and photophysical properties (Asiri et al., 2015).
Applications in Polymer Synthesis and Material Science
Copolymerization and Material Characterization Studies focused on the copolymerization of novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, including those related to 3-(3-Fluoro-4-methylphenyl)benzaldehyde. These copolymers were analyzed for their structure and properties, contributing to the development of materials with specific characteristics and applications (Krause et al., 2019).
Microporous Polyaminals for Gas Adsorption Research on the synthesis of microporous polyaminal networks using monoaldehyde compounds, including 4-fluorobenzaldehyde, highlights the application of these materials in gas adsorption. The study reveals how the incorporation of fluorinated compounds can enhance the adsorption properties of these materials, relevant to compounds like 3-(3-Fluoro-4-methylphenyl)benzaldehyde (Li, Zhang, & Wang, 2016).
Safety And Hazards
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYZRTOQPCEPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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